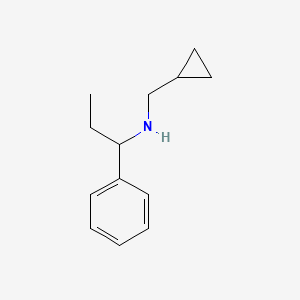
(Cyclopropylmethyl)(1-phenylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H19N It is characterized by the presence of a cyclopropylmethyl group and a 1-phenylpropyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(1-phenylpropyl)amine typically involves the reaction of cyclopropylmethylamine with 1-phenylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclopropylmethylamine, 1-phenylpropyl halides, and a suitable base such as sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclopropylmethyl)(1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(Cyclopropylmethyl)(1-phenylpropyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Cyclopropylmethyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride
- N-(1-Phenylbutyl)cyclopropanamine
- 1-(4-Methylphenyl)propyl (2-methylpropyl)amine
- (3-Methylbutyl)(1-phenylpropyl)amine
Comparison: (Cyclopropylmethyl)(1-phenylpropyl)amine is unique due to the presence of both cyclopropylmethyl and 1-phenylpropyl groups. This structural combination imparts distinct chemical and physical properties, making it different from other similar compounds. The cyclopropylmethyl group introduces ring strain and rigidity, while the 1-phenylpropyl group provides aromaticity and potential for π-π interactions.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-2-13(14-10-11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13-14H,2,8-10H2,1H3 |
Clé InChI |
DYDHIRFCEWNQGC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride](/img/structure/B13243140.png)
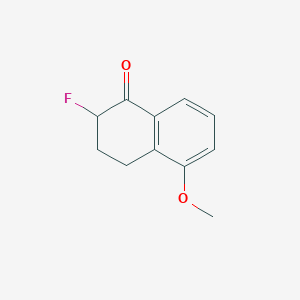
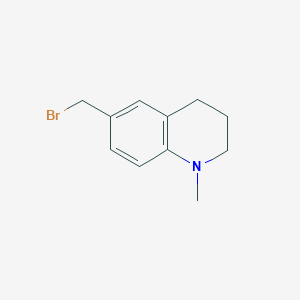


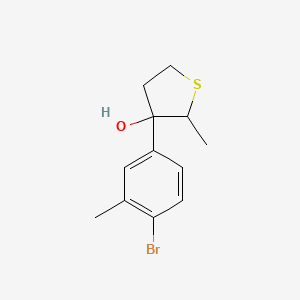

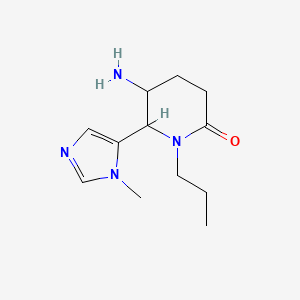

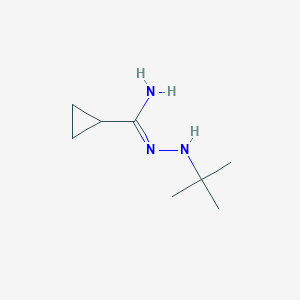
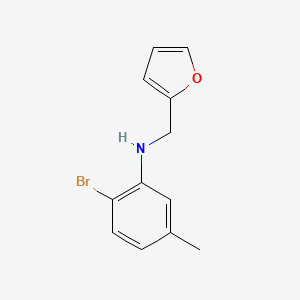
![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
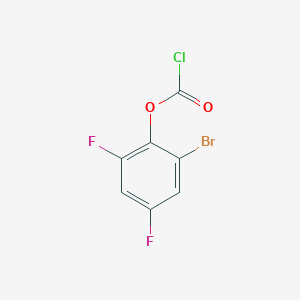
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)
